4-Hexylcyclohexan-1-ol

Description

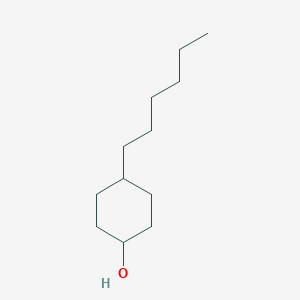

4-Hexylcyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at the 1-position and a hexyl substituent at the 4-position of the cyclohexane ring. The hexyl chain introduces significant hydrophobicity, likely reducing water solubility compared to shorter-chain analogs.

Structure

3D Structure

Properties

IUPAC Name |

4-hexylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAGHZBLGCSVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281290 | |

| Record name | 4-hexylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-01-8, 77866-60-5 | |

| Record name | NSC21168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hexylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-hexylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the reduction of 4-hexylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to 4-hexylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reduction of 4-hexylcyclohexanone to this compound can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-hexylcyclohexyl chloride.

Major Products Formed:

- Oxidation of this compound yields 4-hexylcyclohexanone.

- Reduction of 4-hexylcyclohexanone produces this compound.

- Substitution reactions can yield various derivatives, such as 4-hexylcyclohexyl chloride.

Scientific Research Applications

4-Hexylcyclohexan-1-ol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hexylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The hexyl chain in this compound imparts greater lipophilicity than analogs with shorter (e.g., ethyl) or polar (e.g., sulfonyl) groups .

- Boiling Points: Linear alcohols like hexan-1-ol (C₆H₁₄O) exhibit boiling points ~158°C , while cyclohexanol derivatives generally have higher boiling points due to increased molecular weight and hydrogen bonding .

- Solubility : Polar substituents (e.g., sulfonyl) enhance water solubility compared to alkyl chains .

Comparison with Aliphatic Alcohols

This compound differs significantly from linear and branched aliphatic alcohols:

Key Differences :

- Cyclohexanol vs. Aliphatic Alcohols: The cyclohexane ring in this compound adds steric bulk, reducing volatility and increasing melting points compared to linear analogs like hexan-1-ol .

- Branching Effects : Branched alcohols (e.g., 2-ethylhexan-1-ol) exhibit lower water solubility but higher thermal stability than linear isomers .

Biological Activity

4-Hexylcyclohexan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

This compound is an alkyl-substituted cyclohexanol, characterized by a hexyl group attached to the cyclohexane ring. Its molecular formula is , and it possesses a hydroxyl (-OH) functional group, which is often associated with various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of cyclohexanol derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

The compound has shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against E. coli and S. aureus. Its antifungal properties were highlighted in studies showing inhibition against C. albicans.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antioxidant activity:

- Mechanism of Action : The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : Compounds with similar structures have shown to significantly inhibit the oxidation of unsaturated fatty acids in brain lipids, indicating potential neuroprotective effects .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines:

| Cell Line | Cytotoxicity (EC50) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.2 μM | |

| EBL (embryonic bovine lung) | Low toxicity observed |

The compound displayed moderate cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal cells, suggesting a selective action that could be beneficial for therapeutic applications.

Study on Antimicrobial Activity

A study conducted on derivatives of cyclohexene, including this compound, reported significant antimicrobial activity against multiple bacterial strains. The findings indicated that the compound could be developed into a potential antimicrobial agent due to its efficacy against resistant strains of bacteria .

Study on Antioxidant Properties

Another research focused on the antioxidant potential of cyclohexanol derivatives demonstrated that these compounds could effectively reduce oxidative stress markers in cellular models. This suggests their utility in preventing oxidative damage in various diseases linked to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.